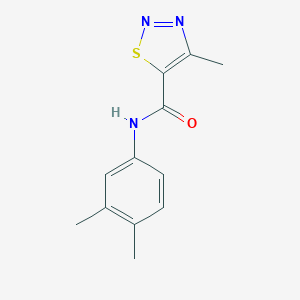

N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-4-5-10(6-8(7)2)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLCVFNAHUTWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3,4-dimethylaniline with appropriate thiadiazole precursors. One common method includes the cyclization of 3,4-dimethylaniline with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in solvents like chloroform or carbon tetrachloride.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazoline derivatives.

Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.

Scientific Research Applications

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been tested against various cancer cell lines. A study demonstrated that certain thiadiazole derivatives showed percent growth inhibitions (PGIs) exceeding 70% against several cancer types including ovarian and lung cancers . The structure-activity relationship (SAR) suggests that modifications on the thiadiazole ring can enhance anticancer efficacy.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that compounds derived from thiadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This suggests potential applications in developing new antimicrobial agents.

Antiviral Applications

Recent studies have indicated that thiadiazole derivatives can exhibit antiviral activities. For example, certain analogs have shown effectiveness against viral infections such as Dengue virus (DENV) and Tobacco Mosaic Virus (TMV) . This opens avenues for research into their use as antiviral agents.

Agricultural Applications

Thiadiazole compounds are being investigated for their potential as agrochemicals. Their ability to inhibit specific enzymes or pathways in plants can lead to applications in pest control or as growth regulators . This is particularly relevant in developing sustainable agricultural practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Calcium Channel Modulation

- BTP2 : Demonstrates potent inhibition of calcium release-activated calcium (CRAC) channels, reducing TLR4-mediated ROS generation and attenuating acute lung injury . Its trifluoromethylpyrazole group enhances lipophilicity, improving membrane permeability and target engagement .

- No direct evidence of calcium channel activity exists, but structural homology suggests possible SOCE modulation.

Kinase and Receptor Interactions

- Org 214007-0: Acts as a non-steroidal glucocorticoid receptor modulator with full anti-inflammatory efficacy. Its dibenzoazepine scaffold confers selectivity over other nuclear receptors .

- Target Compound : The absence of a fused aromatic system (as in Org 214007-0) likely limits glucocorticoid receptor affinity but may favor kinase inhibition due to the planar thiadiazole core.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : BTP2’s trifluoromethyl groups (LogP ~4.5) enhance membrane permeability compared to the target compound’s dimethylphenyl group (estimated LogP ~3.2).

- Metabolic Stability : Thiadiazole rings generally exhibit moderate metabolic stability, but electron-withdrawing groups (e.g., trifluoromethyl in BTP2) may slow hepatic clearance .

Biological Activity

N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiadiazole ring that is known for its role in various biological activities. The presence of the dimethylphenyl and methyl substituents contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and cell proliferation. This inhibition can lead to anti-inflammatory and anticancer effects.

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell function or metabolism.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

- A study reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The presence of the thiadiazole ring was crucial for enhancing cytotoxicity (IC50 values ranging from 1.61 to 2.00 µg/mL) .

- Structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the compound's efficacy against cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties:

- This compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro .

- The compound's mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways .

Research Findings and Case Studies

A compilation of recent research findings highlights the biological activity of thiadiazole derivatives:

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are purity and structural integrity verified?

- High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for assessing purity (≥99.0% by HPLC). Melting point analysis (111–113°C) confirms physical consistency . Structural validation employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and standardized InChI/SMILES notations .

Q. What synthetic strategies are employed to synthesize this compound, and how are reaction conditions optimized?

- Synthesis involves coupling thiadiazole-5-carboxylic acid derivatives with substituted anilines under reflux in ethanol or dimethylformamide. Reaction parameters like temperature (60–80°C) and pH (neutral to mildly acidic) are optimized to avoid side reactions. Purification via recrystallization or column chromatography ensures ≥95% purity .

Advanced Research Questions

Q. How does the metabolite 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) activate systemic acquired resistance (SAR) in plants?

- SV-03, derived from enzymatic hydrolysis of the parent compound, primes salicylic acid (SA) and jasmonic acid (JA) pathways. Experimental validation uses Arabidopsis thaliana mutants defective in SA/JA signaling, with pathogen resistance monitored via qPCR for PR-1 and PDF1.2 gene expression .

Q. What experimental designs address off-target effects when studying calcium signaling modulation by analogues like BTP2 (YM-58483)?

- Specificity is confirmed using CRISPR/Cas9-mediated ORAI1/TRPC channel knockouts in endothelial cells. Pharmacological controls include co-administering decavanadate (TRPM4 activator) and Pyr3 (TRPC3 inhibitor) to isolate SOCE (store-operated calcium entry) activity .

Q. How can contradictory reports on antimicrobial activity of thiadiazole carboxamides be resolved through structure-activity relationship (SAR) studies?

- Systematic SAR analysis involves synthesizing derivatives with varied aryl/thiadiazole substituents. Antimicrobial efficacy is tested via MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Molecular docking on bacterial DNA gyrase identifies critical functional groups (e.g., methylphenyl vs. chlorophenyl substitutions). Contradictions often arise from strain-specific responses or assay conditions, necessitating standardized protocols .

Methodological Considerations

- Data Contradiction Analysis : Compare results across studies using identical bacterial strains (e.g., ATCC standards) and controlled growth media. Cross-validate findings with genetic knockout models or enzyme inhibition assays .

- Experimental Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and purity thresholds in synthetic protocols. Use internal standards (e.g., deuterated solvents in NMR) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.